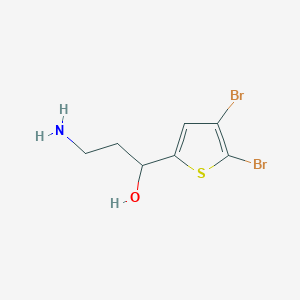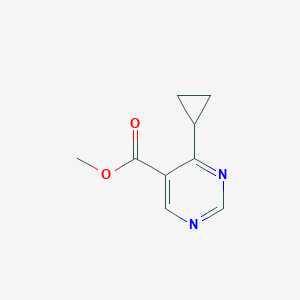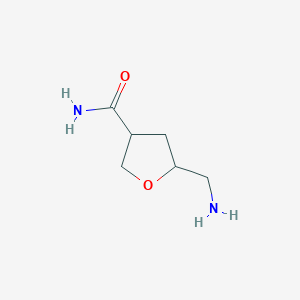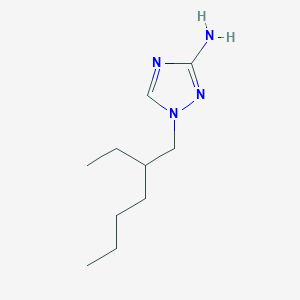
1-(2-ethylhexyl)-1H-1,2,4-Triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-ethylhexyl)-1H-1,2,4-Triazol-3-amine is an organic compound belonging to the triazole family Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-ethylhexyl)-1H-1,2,4-Triazol-3-amine typically involves the reaction of 2-ethylhexylamine with 1,2,4-triazole under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar reaction conditions but with optimized parameters to enhance yield and purity. Continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions: 1-(2-ethylhexyl)-1H-1,2,4-Triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles, forming substituted triazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Triazole oxides.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated triazole derivatives.
Scientific Research Applications
1-(2-ethylhexyl)-1H-1,2,4-Triazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-ethylhexyl)-1H-1,2,4-Triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antifungal activity is attributed to the inhibition of ergosterol synthesis, a key component of fungal cell membranes.
Comparison with Similar Compounds
2-Ethylhexyl acrylate: Used in the production of paints, plastics, and adhesives.
Di-(2-ethylhexyl)phosphoric acid: Employed in the extraction of rare earth elements.
Uniqueness: 1-(2-ethylhexyl)-1H-1,2,4-Triazol-3-amine stands out due to its triazole ring, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C10H20N4 |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
1-(2-ethylhexyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C10H20N4/c1-3-5-6-9(4-2)7-14-8-12-10(11)13-14/h8-9H,3-7H2,1-2H3,(H2,11,13) |
InChI Key |
XVZZTOCFFRDCND-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CN1C=NC(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


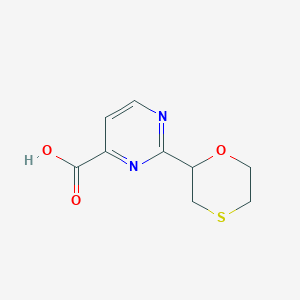
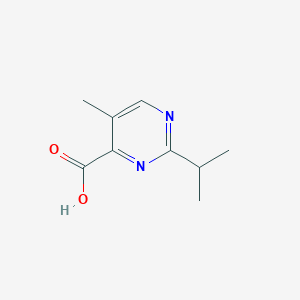
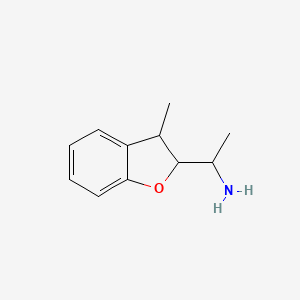
![1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B13159348.png)
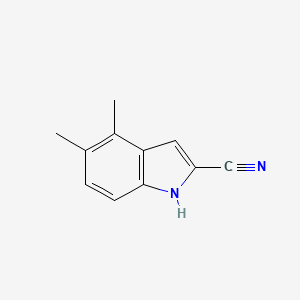
![3-[(Cyclopropylmethyl)amino]-1lambda6-thietane-1,1-dione](/img/structure/B13159357.png)
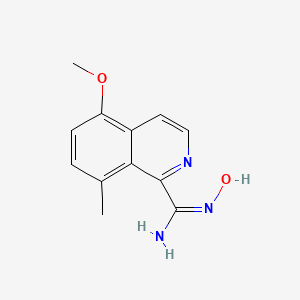

![6-[1-(Aminomethyl)cyclopropyl]-1,4-dioxepan-6-ol](/img/structure/B13159382.png)
![tert-Butyl 5-[ethyl(methyl)amino]piperidine-3-carboxylate](/img/structure/B13159389.png)
![1-[1-(Aminomethyl)cyclopropyl]-2,2-dimethyl-propan-1-ol](/img/structure/B13159390.png)
